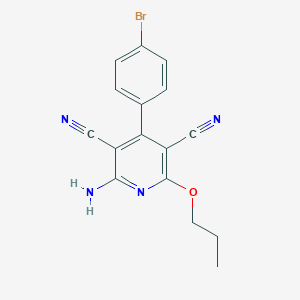
2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile, also known as BPN-15606, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPN-15606 is a potent inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that plays a critical role in the regulation of intracellular signaling pathways.
作用機序
2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile works by inhibiting the activity of PDE4D, an enzyme that breaks down cyclic adenosine monophosphate (cAMP), an important intracellular signaling molecule. By inhibiting PDE4D, 2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile increases the levels of cAMP, which can lead to increased intracellular signaling and improved cognitive function.
Biochemical and Physiological Effects:
2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile has been shown to have a number of biochemical and physiological effects. Studies have shown that it can increase levels of cAMP and activate protein kinase A (PKA), a key downstream effector of cAMP signaling. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the growth and survival of neurons in the brain.
実験室実験の利点と制限
One of the main advantages of 2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile is its high potency and specificity for PDE4D. This makes it an ideal tool for studying the role of PDE4D in various diseases. However, one of the limitations of 2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile is its poor solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
将来の方向性
There are several future directions for research on 2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile. One area of interest is the potential use of 2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile in the treatment of depression, as studies have shown that it can increase levels of BDNF, which has been implicated in the pathophysiology of depression. Another area of interest is the potential use of 2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile in combination with other drugs for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to fully elucidate the mechanism of action of 2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile and its potential therapeutic applications in other diseases.
合成法
2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile is synthesized through a multistep process that involves the reaction of 4-bromobenzaldehyde with malononitrile to form 4-bromophenyl-2-cyanoacrylate. The resulting compound is then reacted with propylamine to form 2-amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile.
科学的研究の応用
2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that 2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile can improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to reduce motor deficits in animal models of Parkinson's disease and improve cognitive function in animal models of schizophrenia.
特性
製品名 |
2-Amino-4-(4-bromophenyl)-6-propoxy-3,5-pyridinedicarbonitrile |
|---|---|
分子式 |
C16H13BrN4O |
分子量 |
357.2 g/mol |
IUPAC名 |
2-amino-4-(4-bromophenyl)-6-propoxypyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C16H13BrN4O/c1-2-7-22-16-13(9-19)14(12(8-18)15(20)21-16)10-3-5-11(17)6-4-10/h3-6H,2,7H2,1H3,(H2,20,21) |
InChIキー |
IHMDCQVPVOFZIR-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Br)C#N |
正規SMILES |
CCCOC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]succinic acid](/img/structure/B254864.png)
![4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254865.png)
![2-[(5Z)-4-oxo-5-(pyridinium-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254868.png)
![6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B254871.png)
![3-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B254872.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxy-3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B254876.png)
![1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea](/img/structure/B254878.png)
![6-bromo-3-{[4-(2,5-dichlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B254883.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B254884.png)


![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254890.png)
![4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B254893.png)